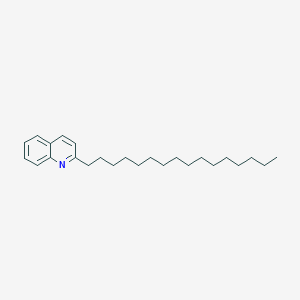
2-Hexadecylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their diverse applications in medicinal and industrial chemistry The structure of this compound consists of a quinoline ring system substituted with a hexadecyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylquinoline typically involves the alkylation of quinoline with a hexadecyl halide. One common method is the Friedländer synthesis, which involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the quinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sulfuric acid or other strong acids are commonly used to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadecylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
2-Hexadecylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hexadecylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different chemical reactivity.
2-Hydroxyquinoline: Known for its use in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: 2-Hexadecylquinoline is unique due to the presence of the long hexadecyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can enhance the compound’s ability to interact with lipid membranes, making it a valuable candidate for drug delivery systems and other biomedical applications .
Propriétés
Numéro CAS |
65018-39-5 |
|---|---|
Formule moléculaire |
C25H39N |
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
2-hexadecylquinoline |
InChI |
InChI=1S/C25H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-21-23-18-16-17-20-25(23)26-24/h16-18,20-22H,2-15,19H2,1H3 |
Clé InChI |
KPLIFBXFYKYHRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


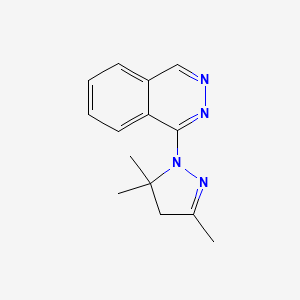
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
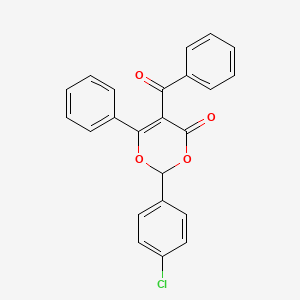
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
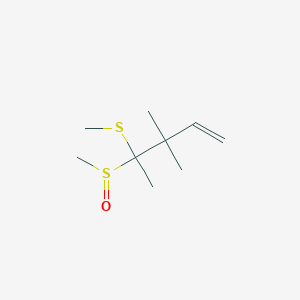
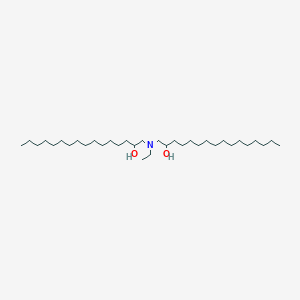
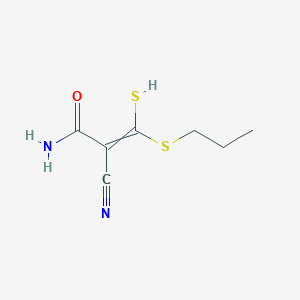

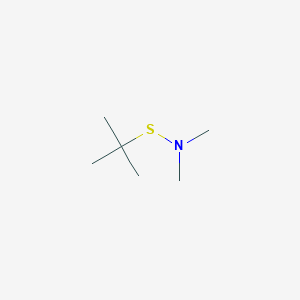
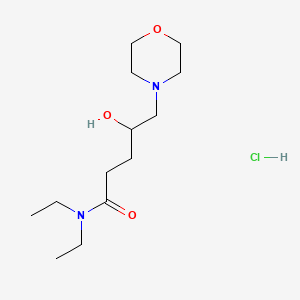
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
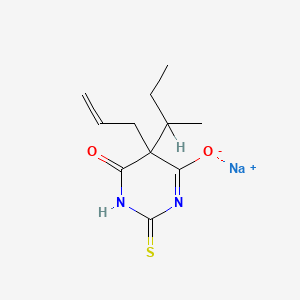
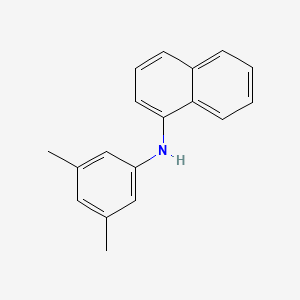
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
